molecular formula C20H22N8O6S2 B12915422 5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) CAS No. 23520-98-1

5,5'-(6,6'-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol)

Cat. No.: B12915422
CAS No.: 23520-98-1
M. Wt: 534.6 g/mol
InChI Key: NXMAXYGCTAAAKY-UHFFFAOYSA-N
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Description

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is a complex organic compound that features a unique structure combining purine derivatives and tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) typically involves multiple steps, starting with the preparation of the purine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Catalysts: Acid or base catalysts for cyclization reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These redox reactions can modulate the activity of various enzymes and proteins by altering their structural conformation . The compound’s hydroxymethyl groups also play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(6,6’-Disulfanediylbis(9H-purine-9,6-diyl))bis(2-(hydroxymethyl)tetrahydrofuran-3-ol) is unique due to its combination of purine derivatives and tetrahydrofuran rings, which confer distinct chemical and biological properties. Its ability to undergo redox reactions and form stable disulfide bonds makes it particularly valuable in various research and industrial applications .

Properties

CAS No.

23520-98-1

Molecular Formula

C20H22N8O6S2

Molecular Weight

534.6 g/mol

IUPAC Name

5-[6-[[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C20H22N8O6S2/c29-3-11-9(31)1-13(33-11)27-7-25-15-17(27)21-5-23-19(15)35-36-20-16-18(22-6-24-20)28(8-26-16)14-2-10(32)12(4-30)34-14/h5-14,29-32H,1-4H2

InChI Key

NXMAXYGCTAAAKY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3SSC4=NC=NC5=C4N=CN5C6CC(C(O6)CO)O)CO)O

Origin of Product

United States

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